Benz(a)anthracene, 7-(methoxymethyl)-
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Overview
Description
Benz(a)anthracene, 7-(methoxymethyl)- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound that consists of four fused benzene rings with a methoxymethyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-(methoxymethyl)- typically involves the methoxymethylation of Benz(a)anthracene. This can be achieved through a Friedel-Crafts alkylation reaction, where Benz(a)anthracene reacts with methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benz(a)anthracene, 7-(methoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 7-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Scientific Research Applications
Benz(a)anthracene, 7-(methoxymethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 7-(methoxymethyl)- involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s metabolism in the body produces reactive intermediates that can form adducts with DNA, proteins, and other macromolecules, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the methoxymethyl group.
7-Methylbenz(a)anthracene: A similar compound with a methyl group at the 7th position instead of a methoxymethyl group.
7,12-Dimethylbenz(a)anthracene: Another derivative with two methyl groups at the 7th and 12th positions.
Uniqueness
Benz(a)anthracene, 7-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
63020-62-2 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-(methoxymethyl)benzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-21-13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3 |
InChI Key |
YXXOBSUTVJWRTB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origin of Product |
United States |
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